N-[4-hydroxy-1-methyl-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide
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Overview
Description
N-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-FURAMIDE is a complex organic compound with a molecular formula of C13H9F3N4O5 . This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a furanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-FURAMIDE involves several steps. One common synthetic route includes the following steps :
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Attachment of the Furanamide Moiety: The final step involves the coupling of the furanamide moiety to the pyrrolo[2,3-d]pyrimidine core using suitable coupling agents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-FURAMIDE undergoes various chemical reactions :
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-FURAMIDE has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-FURAMIDE can be compared with other similar compounds :
2-Methyl-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide: This compound has a similar pyrrolo[2,3-d]pyrimidine core but differs in the substituents attached to it.
4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide: This compound also shares the pyrrolo[2,3-d]pyrimidine core but has different functional groups, leading to distinct properties and applications.
The uniqueness of N-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-FURAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H9F3N4O5 |
---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
N-[1-methyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H9F3N4O5/c1-20-7-6(9(22)18-11(20)24)12(10(23)17-7,13(14,15)16)19-8(21)5-3-2-4-25-5/h2-4H,1H3,(H,17,23)(H,19,21)(H,18,22,24) |
InChI Key |
MQHLQSXZVSDXGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)C(C(=O)N2)(C(F)(F)F)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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